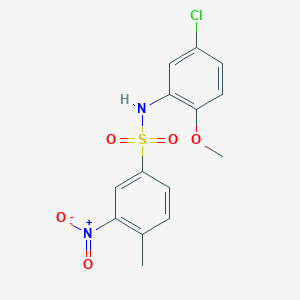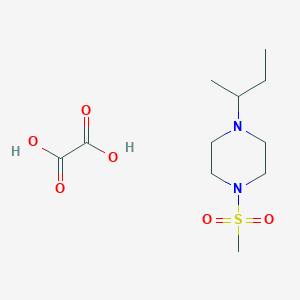![molecular formula C21H24N2O3 B5226025 N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide](/img/structure/B5226025.png)
N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide, also known as CXCR7 antagonist, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用機序
N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide acts as a competitive antagonist of N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide, which inhibits the binding of chemokines to the receptor. This, in turn, blocks downstream signaling pathways that are involved in cancer progression, angiogenesis, and inflammation. The inhibition of N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide by N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects:
N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide inhibits the migration and invasion of cancer cells, induces apoptosis, and inhibits cell proliferation. In vivo studies have also shown that N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide inhibits tumor growth and angiogenesis in mouse models of cancer.
実験室実験の利点と制限
N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide has several advantages for lab experiments. It is a highly potent and selective N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide antagonist, which allows for precise targeting of the receptor. It also has low toxicity and is well-tolerated in animal models. However, the main limitation of N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide. One potential direction is the investigation of its efficacy in combination with other anticancer agents. Another direction is the development of more water-soluble analogs of N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide to improve its bioavailability. Finally, the potential use of N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide in other diseases, such as inflammatory disorders, should also be explored.
Conclusion:
In conclusion, N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide is a promising N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide antagonist that has potential therapeutic applications in cancer and other diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide are needed to fully realize its therapeutic potential.
合成法
The synthesis of N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide involves the reaction of 4-methoxybenzoyl chloride with N-(2-aminophenyl)cyclohexanecarboxamide in the presence of triethylamine. This reaction produces N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide in high yield and purity.
科学的研究の応用
N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide has been extensively studied for its potential therapeutic applications. It acts as a N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide antagonist, which is a chemokine receptor that is involved in various physiological processes, including inflammation, angiogenesis, and cancer progression. N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide is overexpressed in several types of cancer, including breast, lung, and prostate cancer. Therefore, N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide antagonists such as N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide have been investigated as potential anticancer agents.
特性
IUPAC Name |
N-[2-(cyclohexanecarbonylamino)phenyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-26-17-13-11-16(12-14-17)21(25)23-19-10-6-5-9-18(19)22-20(24)15-7-3-2-4-8-15/h5-6,9-15H,2-4,7-8H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZYTOUYYLJZBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{3-[(2-chloro-4-fluorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide](/img/structure/B5225942.png)

![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide](/img/structure/B5225952.png)
![N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-methylbenzoyl)amino]benzamide](/img/structure/B5225972.png)


![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B5225990.png)
![1-[(3-chlorobenzyl)sulfonyl]-1H-benzimidazole](/img/structure/B5225995.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-quinolinecarboxamide](/img/structure/B5225997.png)
![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(4-methoxybenzyl)acetamide](/img/structure/B5226011.png)
![2-(benzylthio)-3-(2-furylmethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5226019.png)
![N-(2-furylmethyl)-2-[(4-{[(4-methylphenyl)thio]methyl}benzoyl)amino]benzamide](/img/structure/B5226037.png)
![5'-benzyl 3'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5226047.png)
